molecular formula C27H54NO8P B1258394 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine

1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine

Cat. No. B1258394
M. Wt: 551.7 g/mol
InChI Key: NYXYISVRSYAJDW-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmitoyl-2-propionyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the two acyl substituents at positions 1 and 2 are specified as palmitoyl and propionyl respectively. It derives from a hexadecanoic acid and a propionic acid.

Scientific Research Applications

Enzyme-Containing Lipid Vesicles

Lipid vesicles, particularly those containing enzymes, have been extensively studied for their potential in biotechnological and medical applications. The preparation of enzyme-containing lipid vesicles involves various methods, with phosphatidylcholine derivatives like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine being a common choice due to their biocompatibility and ability to form stable vesicles. These vesicles can encapsulate enzymes efficiently, offering a controlled environment for enzymatic reactions. The applications range from cheese production to potential medical uses such as enzyme-replacement therapy and immunoassays. The method known as 'dehydration-rehydration' followed by 'extrusion technique' has shown superiority in achieving high encapsulation efficiencies, monodispersity, and unilamellarity of the vesicles, crucial for both industrial and clinical applications (Walde & Ichikawa, 2001).

Antioxidant Activity Analysis

The study of antioxidants, particularly in the context of food engineering, medicine, and pharmacy, has highlighted the importance of various analytical methods to determine antioxidant activity. Compounds like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine could be analyzed using tests such as ORAC, HORAC, TRAP, and TOSC to evaluate their antioxidant capacity. These tests, based on hydrogen atom transfer or electron transfer, utilize spectrophotometry to assess the reaction kinetics or equilibrium state, providing insights into the antioxidant potential of such compounds in complex samples. This is crucial for understanding their role in biological systems and their potential therapeutic applications (Munteanu & Apetrei, 2021).

Cancer Cell Invasion

Research has explored the effects of lipid analogs like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine on cancer cell invasion. These compounds can modulate cellular membranes and influence signal transduction pathways, often inducing apoptosis. The dual nature of these compounds, where they can either inhibit or stimulate invasive behavior in cancer cells, provides a unique tool for studying the mechanisms underlying tumor cell invasion. This opens up new avenues for understanding and potentially targeting cancer metastasis (Van slambrouck & Steelant, 2014).

Atherosclerosis and Oxidized Phospholipids

Oxidized phospholipids (OxPLs) like 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine have been implicated in the pathogenesis of atherosclerosis. These phospholipids accumulate in lesions and regulate the expression of genes in endothelial cells, which can be both pro-atherogenic and anti-atherogenic. Understanding the role of OxPLs in atherosclerosis can provide insights into the development of new therapeutic strategies for cardiovascular diseases. The interaction of OxPLs with cell surface receptors and their impact on cellular function highlight their significance in vascular biology and atherosclerotic disease progression (Berliner & Watson, 2005).

Biomedical Applications of Phosphorus-Containing Polymers

Phosphorus-containing polymers, including those with structures similar to 1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine, have shown significant promise in the biomedical field. Their biocompatibility, hemocompatibility, and resistance to protein adsorption make them suitable for various applications, such as in dentistry, regenerative medicine, and drug delivery. The biomimetic nature of these materials, owing to the phospholipid groups in their structure, allows for the development of novel biomaterials that can interact favorably with biological systems (Monge et al., 2011).

properties

Product Name

1-Hexadecanoyl-2-propionyl-sn-glycero-3-phosphocholine

Molecular Formula

C27H54NO8P

Molecular Weight

551.7 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-propanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H54NO8P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-25(36-26(29)7-2)24-35-37(31,32)34-22-21-28(3,4)5/h25H,6-24H2,1-5H3/t25-/m1/s1

InChI Key

NYXYISVRSYAJDW-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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